molecular formula C16H24N6O B14949189 5,6-Bis(2-methyl-1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazine

5,6-Bis(2-methyl-1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazine

Cat. No.: B14949189
M. Wt: 316.40 g/mol
InChI Key: SJIYTUWDXKDJBT-UHFFFAOYSA-N
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Description

5,6-Bis(2-methyl-1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazine is a heterocyclic compound that belongs to the class of oxadiazole derivatives. This compound is characterized by its unique structure, which includes two piperidinyl groups attached to an oxadiazolo-pyrazine core. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Bis(2-methyl-1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2,5-oxadiazole-3,4-dicarbohydrazide with 2-methylpiperidine in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

5,6-Bis(2-methyl-1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction can produce partially or fully reduced derivatives .

Scientific Research Applications

5,6-Bis(2-methyl-1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6-Bis(2-methyl-1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazine involves its interaction with specific molecular targets and pathways. The compound is known to act as a mitochondrial uncoupler, disrupting the proton gradient across the mitochondrial membrane. This leads to a decrease in ATP production and an increase in metabolic rate, which can have various biological effects . The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to modulate mitochondrial function is a key aspect of its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Bis(2-methyl-1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazine is unique due to the presence of two piperidinyl groups, which impart distinct chemical and biological properties. This structural feature differentiates it from other oxadiazole derivatives and contributes to its specific applications and mechanism of action .

Properties

Molecular Formula

C16H24N6O

Molecular Weight

316.40 g/mol

IUPAC Name

5,6-bis(2-methylpiperidin-1-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazine

InChI

InChI=1S/C16H24N6O/c1-11-7-3-5-9-21(11)15-16(22-10-6-4-8-12(22)2)18-14-13(17-15)19-23-20-14/h11-12H,3-10H2,1-2H3

InChI Key

SJIYTUWDXKDJBT-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C2=NC3=NON=C3N=C2N4CCCCC4C

Origin of Product

United States

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